molecular formula C13H19NS2 B1647815 2-(8-Isothiocyanatooctyl)thiophene

2-(8-Isothiocyanatooctyl)thiophene

Cat. No.: B1647815
M. Wt: 253.4 g/mol
InChI Key: UJHDHEPUEPZBFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-Isothiocyanatooctyl)thiophene is a thiophene derivative featuring an isothiocyanate (-NCS) functional group attached via an octyl chain to the 2-position of the thiophene ring. The compound’s structure combines the electron-rich aromatic thiophene core with a reactive isothiocyanate group, enabling applications in bioconjugation, materials science, and catalysis. The octyl chain provides hydrophobicity and flexibility, which may influence solubility and intermolecular interactions.

Properties

Molecular Formula

C13H19NS2

Molecular Weight

253.4 g/mol

IUPAC Name

2-(8-isothiocyanatooctyl)thiophene

InChI

InChI=1S/C13H19NS2/c15-12-14-10-6-4-2-1-3-5-8-13-9-7-11-16-13/h7,9,11H,1-6,8,10H2

InChI Key

UJHDHEPUEPZBFA-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CCCCCCCCN=C=S

Canonical SMILES

C1=CSC(=C1)CCCCCCCCN=C=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Reactivity

Thiophene derivatives with varying substituents exhibit distinct reactivities and functional properties. Key comparisons include:

  • Heterocyclic Substituents :

    • Thiophene vs. Furan: Arylation of 2-thiophenecarbonitrile yields 12.4%, significantly lower than 2-furancarbonitrile (24.7%), likely due to thiophene’s sulfur atom increasing aromatic stability and reducing electrophilic substitution reactivity .
    • Thiazole and Pyrazole Analogs: In enzymatic assays, 2-thiophene derivatives (e.g., compounds 8f , 8g ) show comparable potency to phenyl analogs, while thiazoles (8h , 8i ) and pyrazoles (8j ) exhibit reduced activity, underscoring thiophene’s optimal electronic profile for target binding .
  • Alkyl Chain Modifications :

    • Steric Effects: Bulky substituents like tert-butyl groups on thiophene (e.g., 2-tert-butylthiophene) hinder molecular complex formation with cerate salts due to steric hindrance, whereas linear chains (e.g., 2-n-butylthiophene) retain reactivity .
    • Chain Length: Longer alkyl chains (e.g., octyl in 2-(8-Isothiocyanatooctyl)thiophene) may enhance lipid solubility but reduce crystallinity compared to shorter-chain analogs.

Research Findings and Data Tables

Table 1: Reactivity of Heterocyclic Derivatives in Arylation

Compound Yield (%) Reference
2-Furancarbonitrile 24.7
2-Thiophenecarbonitrile 12.4
2-Pyrazolecarbonitrile <5

Table 2: Steric Effects on Cerate Salt Complexation

Compound Reactivity Observation
2-n-Butylthiophene High Forms stable complexes
2-tert-Butylthiophene Low Steric hindrance blocks complex
Thianaphthene Moderate Planar structure aids binding

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